2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one
CAS No.: 1021230-46-5
Cat. No.: VC11942958
Molecular Formula: C24H25N3O4S
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021230-46-5 |
|---|---|
| Molecular Formula | C24H25N3O4S |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
| Standard InChI | InChI=1S/C24H25N3O4S/c1-14(2)27-23(28)16-9-6-7-11-18(16)26-24(27)32-13-19-15(3)31-22(25-19)17-10-8-12-20(29-4)21(17)30-5/h6-12,14H,13H2,1-5H3 |
| Standard InChI Key | LTTNXZFSQZHBID-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C |
| Canonical SMILES | CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of quinazolinone derivatives often involves multi-step organic reactions. Key steps may include:
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Condensation Reactions: Formation of the quinazoline ring system typically involves condensation reactions between appropriate precursors.
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Substitution Reactions: Introduction of functional groups such as sulfanyl or alkyl groups can be achieved through substitution reactions.
Example Synthesis Steps for Related Compounds
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Formation of Quinazoline Ring: This often involves the reaction of anthranilic acid with isothiocyanates or other suitable reagents .
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Introduction of Sulfanyl Group: Involves the use of sulfur-containing reagents to attach the sulfanyl moiety to the quinazoline core.
Biological Activities and Applications
Quinazolinones are noted for their diverse biological activities, including:
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Anti-Cancer Properties: Some quinazolinone derivatives have shown promising antitumor activities .
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Anti-Inflammatory Effects: These compounds may also exhibit anti-inflammatory properties, making them candidates for therapeutic applications.
| Biological Activity | Description |
|---|---|
| Anti-Cancer | Potential inhibition of tumor growth through interaction with specific cellular targets. |
| Anti-Inflammatory | Possible reduction of inflammation by modulating relevant biochemical pathways. |
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